6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
Description
6-Chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6, a 3-methoxybenzyloxy group at position 7, and methyl groups at positions 3 and 4 of the chromen-2-one scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This compound’s structural uniqueness lies in its substitution pattern, which modulates its physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and biological interactions. Its molecular weight is 344.76 g/mol (calculated based on substituents), with a predicted XLogP3 of ~3.2, indicating moderate lipophilicity .
Properties
Molecular Formula |
C19H17ClO4 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-chloro-7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-5-4-6-14(7-13)22-3/h4-9H,10H2,1-3H3 |
InChI Key |
WPLHHPNWELCMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 6-chloro-3,4-dimethyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxybenzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the nucleophile used .
Scientific Research Applications
6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Position 4 Modifications: Methyl groups (target compound) vs. phenyl or methylaminomethyl groups alter steric bulk and hydrogen bonding capacity, influencing target selectivity (e.g., phenyl groups enhance π-π stacking in hydrophobic environments) .
Cytotoxicity Profiles
Evidence from LCLC-103H and RT-4 cell line studies highlights substituent-dependent cytotoxicity:
- Methylaminomethyl-substituted derivatives (e.g., compound 12 in ) showed moderate activity (IC50 ~10 µM), likely due to reduced membrane permeability compared to phenyl-substituted analogs .
Enzyme Inhibition
- Cholinesterase (ChE) and Monoamine Oxidase B (MAO-B) Inhibition: The target compound’s 3-methoxybenzyloxy group may enhance dual ChE/MAO-B inhibition, as seen in structurally similar 7-benzyloxy-4-methylaminomethyl coumarins (IC50 ~0.5–2 µM for MAO-B) . Piperidine-based analogs (e.g., 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one) demonstrated superior MAO-B selectivity (>10-fold over MAO-A) due to piperidine’s conformational flexibility and basic nitrogen interactions .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl) : Enhance metabolic stability and target binding but may reduce solubility .
- Methoxy vs. Halogen Substituents : Methoxy groups improve water solubility and hydrogen bonding, whereas halogens (Cl, dichloro) favor lipophilic interactions critical for blood-brain barrier penetration in neurodegenerative disease targets .
- Position 4 Modifications : Methyl groups (as in the target compound) balance steric effects and bioavailability, making them favorable for multitarget inhibitors .
Biological Activity
6-Chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its molecular formula is C17H17ClO4, with a molecular weight of approximately 332.77 g/mol. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition and modulation of cellular signaling pathways.
Chemical Structure
The compound features a unique arrangement of functional groups:
- Chloro group at position six
- Methoxybenzyl ether at position seven
- Two methyl groups at positions three and four
This specific configuration is believed to influence its biological interactions and chemical reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in various metabolic pathways, leading to potential therapeutic applications.
- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular targets, potentially altering signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 6-chloro-7-[(3-methylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | Contains a methyl group instead of methoxy on the benzyl ether | Moderate enzyme inhibition |
| 6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | Features a methoxy group at position four on the benzyl ether | Antioxidant activity |
| 6-chloro-7-(phenyl)oxy)-3,4-dimethyl-2H-chromen-2-one | Substituted with a phenyl group instead of methoxybenzyl | Cytotoxic effects against cancer cells |
Case Studies
- Study on Antioxidant Effects : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
- Cytotoxicity Assay : In vitro tests conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. Further analysis suggested that apoptosis was induced via mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
